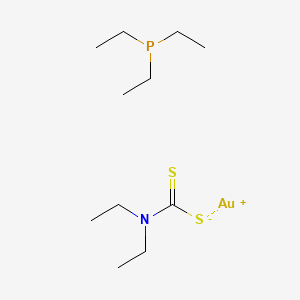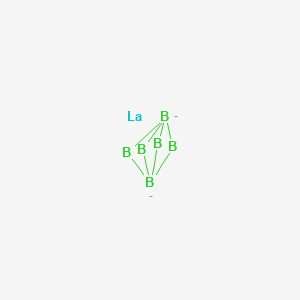
Hexaboruro de lantano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lanthanum hexaboride has a wide range of applications in scientific research:
Nuclear Fusion and Thermoelectric Power Generation: Its high melting point and thermal radiation performance make it suitable for use in nuclear fusion reactors and thermoelectric power generation systems.
Field Emission Displays: Lanthanum hexaboride nanotube arrays are used in field emission displays due to their low work function and high electrical conductivity.
X-ray Diffraction: It serves as a reference standard for X-ray powder diffraction peak position and line shape.
Mecanismo De Acción
Target of Action
Lanthanum boride, also known as lanthanum hexaboride (LaB6), is an inorganic chemical and a boride of lanthanum . It primarily targets hot cathodes , either as a single crystal or as a coating deposited by physical vapor deposition . These cathodes are used in various devices and techniques, including electron microscopes, microwave tubes, electron lithography, electron beam welding, X-ray tubes, free electron lasers, and several types of electric propulsion technologies .
Mode of Action
Lanthanum hexaboride interacts with its targets by providing a low work function and one of the highest electron emissivities known . This means it readily emits electrons when heated, making it ideal for use in hot cathodes . Hexaborides, such as lanthanum hexaboride, have low work functions, around 2.5 eV . They are also somewhat resistant to cathode poisoning .
Biochemical Pathways
It plays a crucial role in the operation of various devices that may be used in biochemical research, such as electron microscopes and x-ray tubes .
Pharmacokinetics
It is a refractory ceramic material that is insoluble in water and hydrochloric acid .
Result of Action
The primary result of lanthanum hexaboride’s action is the emission of electrons from hot cathodes. This electron emission is essential for the operation of various devices, such as electron microscopes, which use these electrons to create detailed images of samples . Lanthanum hexaboride is also used as an X-ray powder diffraction peak position and line shape reference standard .
Action Environment
Lanthanum hexaboride is stable in vacuum . It has a melting point of 2210 °C, making it suitable for use in high-temperature environments . It is also resistant to cathode poisoning, which can be a significant issue in certain environments . Lanthanum hexaboride slowly evaporates from the heated cathodes and forms deposits on the wehnelt cylinders and apertures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum hexaboride can be synthesized through several methods:
Borothermal Reduction: This method involves the reduction of lanthanum oxide with boron at high temperatures (1800-1900°C) in a vacuum furnace.
Electrolysis: Lanthanum trioxide and borax are dissolved in a molten salt, followed by electrolysis with graphite anodes at high temperatures.
Aluminum Melt Reaction: Lanthanum hexaboride microcrystals can be prepared using the aluminum melt reaction method.
Industrial Production Methods: Industrial production of lanthanum hexaboride typically involves the reduction of lanthanum oxide or a mixture of lanthanum and boron oxides with carbon, boron, or boron carbide . Electrochemical methods, plasma-chemical synthesis, and combustion methods are also employed .
Types of Reactions:
Oxidation: Lanthanum hexaboride undergoes oxidation at 600-700°C in an aerobic atmosphere.
Reduction: It can be reduced using boron or carbon at high temperatures.
Substitution: Lanthanum hexaboride can form solid solutions with other hexaborides, allowing for precise control of its properties.
Common Reagents and Conditions:
Oxidation: Oxygen at elevated temperatures.
Reduction: Boron or carbon in a vacuum furnace.
Substitution: Other hexaborides in a controlled environment.
Major Products:
Oxidation: Lanthanum oxide and boron oxide.
Reduction: Pure lanthanum hexaboride.
Substitution: Mixed-metal hexaborides with tailored properties.
Comparación Con Compuestos Similares
Cerium hexaboride (CeB₆): Similar to lanthanum hexaboride, cerium hexaboride has a low work function and is used in electron-emitting cathodes.
Other Hexaborides: Compounds like barium hexaboride (BaB₆) and strontium hexaboride (SrB₆) also share similar properties and applications.
Uniqueness: Lanthanum hexaboride stands out due to its combination of high melting point, extreme hardness, and low work function. It is also more resistant to cathode poisoning compared to other hexaborides . Additionally, its ability to form solid solutions with other hexaborides allows for precise control of its properties, making it highly versatile in various applications .
Propiedades
IUPAC Name |
lanthanum;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.La/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDHMAYMLSYGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[La] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6La-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-21-8 |
Source


|
| Record name | Lanthanum boride (LaB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
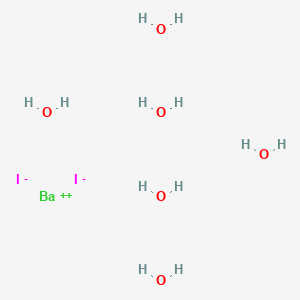
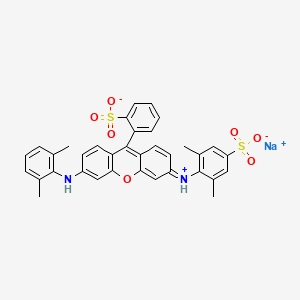
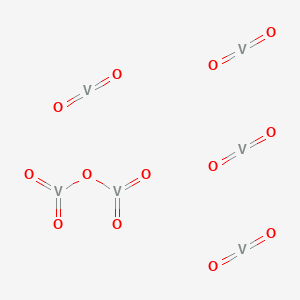
![PROPIONIC ACID SODIUM SALT, [2-14C]](/img/new.no-structure.jpg)
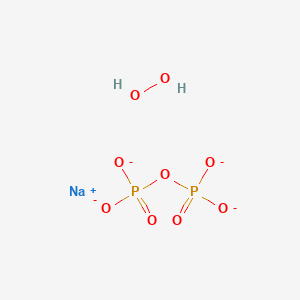
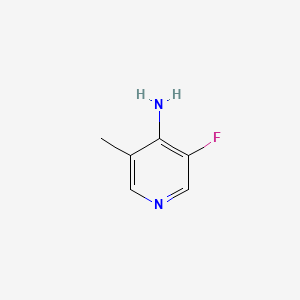
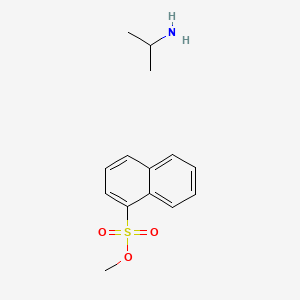


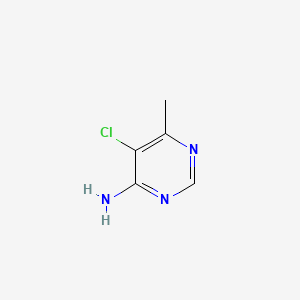
![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)
